N-[2-(6-acetamido-1-methylbenzimidazol-2-yl)ethyl]benzamide
Overview
Description
N-[2-(6-acetamido-1-methylbenzimidazol-2-yl)ethyl]benzamide is a compound that belongs to the benzimidazole class of chemicals. Benzimidazoles are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-acetamido-1-methylbenzimidazol-2-yl)ethyl]benzamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The reaction conditions often include:
Condensation: o-phenylenediamine with formic acid or trimethyl orthoformate.
Derivatization: Reaction with various aldehydes or cyanogen bromide in acetonitrile solution.
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-acetamido-1-methylbenzimidazol-2-yl)ethyl]benzamide undergoes several types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(6-acetamido-1-methylbenzimidazol-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. For instance, it acts as an allosteric activator of human glucokinase, enhancing its catalytic activity and thereby exerting hypoglycemic effects . Molecular docking studies have shown that this compound forms hydrogen bonds with residues in the allosteric site of glucokinase .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
Carbendazim: A benzimidazole derivative used as a fungicide.
Thiabendazole: Another benzimidazole derivative with antiparasitic properties.
Uniqueness
N-[2-(6-acetamido-1-methylbenzimidazol-2-yl)ethyl]benzamide is unique due to its specific structural modifications, which confer distinct biological activities and potential therapeutic applications . Its ability to activate human glucokinase sets it apart from other benzimidazole derivatives .
Properties
IUPAC Name |
N-[2-(6-acetamido-1-methylbenzimidazol-2-yl)ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-13(24)21-15-8-9-16-17(12-15)23(2)18(22-16)10-11-20-19(25)14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3,(H,20,25)(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNPAHCHZQARCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(N2C)CCNC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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